3-(4-Bromophenyl)-4-methylpentanoic acid
Overview
Description
3-(4-Bromophenyl)-4-methylpentanoic acid is an organic compound that features a bromine-substituted phenyl ring attached to a pentanoic acid chain
Mechanism of Action
Target of Action
Bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that they may interact with palladium catalysts in these reactions.
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the bromophenyl compound undergoes oxidative addition with a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the bromophenyl group is transferred from boron to palladium . The exact mode of action of 3-(4-Bromophenyl)-4-methylpentanoic acid may vary depending on the specific reaction conditions and the presence of other compounds.
Biochemical Pathways
Bromophenyl compounds can participate in free radical reactions , which can affect a variety of biochemical pathways. For example, they may influence the production of reactive oxygen species (ROS), which play a role in cellular signaling and homeostasis .
Result of Action
Bromophenyl compounds can participate in free radical reactions , which can lead to oxidative stress and potential cellular damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reaction conditions in Suzuki–Miyaura cross-coupling reactions, such as the presence of a palladium catalyst and the reaction temperature, can significantly impact the compound’s reactivity . Additionally, the presence of other compounds can influence the compound’s reactivity and the pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-4-methylpentanoic acid typically involves the bromination of 4-methylpentanoic acid followed by a Friedel-Crafts acylation reaction. The bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The Friedel-Crafts acylation involves the reaction of the brominated intermediate with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of phenols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 3-(4-Phenyl)-4-methylpentanoic acid.
Substitution: Formation of 3-(4-Hydroxyphenyl)-4-methylpentanoic acid.
Scientific Research Applications
Chemistry: 3-(4-Bromophenyl)-4-methylpentanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through reactions such as Suzuki-Miyaura coupling.
Biology: In biological research, this compound can be used to study the effects of bromine-substituted aromatic compounds on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity could lead to new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its bromine substituent makes it useful in flame retardants and other applications requiring halogenated compounds.
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)-4-methylpentanoic acid
- 3-(4-Fluorophenyl)-4-methylpentanoic acid
- 3-(4-Iodophenyl)-4-methylpentanoic acid
Comparison: 3-(4-Bromophenyl)-4-methylpentanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine is larger and less electronegative than chlorine and fluorine, leading to different steric and electronic effects. This can influence the compound’s reactivity, making it more suitable for certain applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-(4-bromophenyl)-4-methylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)11(7-12(14)15)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUVSXKUNSQVEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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